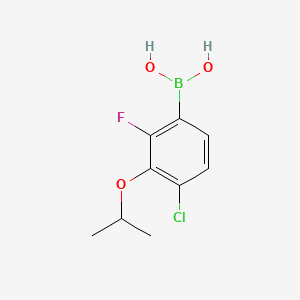

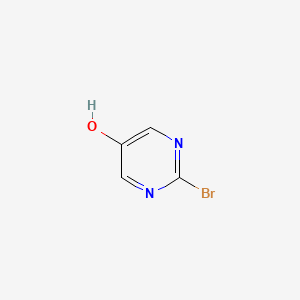

![molecular formula C13H14F3N B596261 5-(三氟甲基)-2,3-二氢螺[茚满-1,2'-吡咯烷] CAS No. 1211594-38-5](/img/structure/B596261.png)

5-(三氟甲基)-2,3-二氢螺[茚满-1,2'-吡咯烷]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .

Molecular Structure Analysis

The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .

Chemical Reactions Analysis

The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

科学研究应用

- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results or Outcomes : These drugs have been found to exhibit numerous pharmacological activities .

Agrochemical and Pharmaceutical Industries

FDA-Approved Drugs

- Specific Scientific Field : Organic Chemistry and Drug Design .

- Summary of Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are the central skeletons of many alkaloids with potential pharmaceutical activity .

- Methods of Application : The synthesis of spiroindole and spirooxindole-containing scaffolds involves various chemical reactions . These scaffolds are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

- Results or Outcomes : These scaffolds have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results or Outcomes : These drugs have been found to exhibit numerous pharmacological activities .

Spiroindole and Spirooxindole Scaffolds

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Specific Scientific Field : Organic Chemistry .

- Summary of Application : The stereodivergent installation of CF3 groups embedded with spirooxindoles is of increasing academic and scientific interest . This process involves the reactivity of N-2,2,2-trifluoroethylisatin ketimines as an efficient and easily prepared synthon .

- Methods of Application : The stereoselective synthesis of spirocyclic-oxindoles featuring trifluoromethyl groups is achieved by employing the reactivity of N-2,2,2-trifluoroethylisatin ketimines .

- Results or Outcomes : This method has been used for the efficient synthesis of new CF3-containing spiro-[indene-proline] derivatives .

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : An efficient method of accessing new CF3-containing spiro-[indene-proline] derivatives has been developed .

- Methods of Application : This method is based on a Cp*Rh (III)-catalyzed tandem C-H activation/ [3+2]–annulation reaction of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes .

- Results or Outcomes : This process has been used for the synthesis of new CF3-containing spiro-[indene-proline] derivatives .

Stereoselective Synthesis of CF3-Containing Spirocyclic-Oxindoles

Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives

安全和危害

未来方向

Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Therefore, it is expected that many novel applications of trifluoromethyl groups will be discovered in the future .

属性

IUPAC Name |

6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRCMLWHFCYKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677547 |

Source

|

| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |

CAS RN |

1211594-38-5 |

Source

|

| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)